N,N-diethyl-9H-xanthene-9-carboxamide
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Overview
Description
N,N-diethyl-9H-xanthene-9-carboxamide: is an organic compound with the molecular formula C18H19NO2 It belongs to the xanthene family, which is characterized by a tricyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthone derivatives with diethylamine. One common method includes the following steps:
Starting Materials: Xanthone and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
N,N-diethyl-9H-xanthene-9-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other xanthene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.
9H-xanthen-9-one: A closely related compound with similar structural features.
N,N-dimethyl-9H-xanthene-9-carboxamide: A derivative with dimethyl groups instead of diethyl groups.
Uniqueness
N,N-diethyl-9H-xanthene-9-carboxamide is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIJTHESCPASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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